N-Fluorobenzènesulfonimide

Vue d'ensemble

Description

N-Fluorobenzènesulfonimide est un réactif polyvalent et largement utilisé en synthèse organique. Il est principalement utilisé pour la fluoration directe et l'amination des composés aromatiques et hétéroaromatiques. Ce composé est connu pour sa stabilité, sa douceur et sa grande solubilité, ce qui en fait un choix populaire dans diverses transformations chimiques .

Applications De Recherche Scientifique

N-Fluorobenzenesulfonimide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

N-Fluorobenzenesulfonimide (NFSI) primarily targets (hetero)aromatic C–H bonds . It is used as a reagent for the direct fluorination and amination of these bonds . The compound’s role is to introduce fluorine into neutral organic molecules and to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Mode of Action

The interaction of NFSI with its targets involves several steps . First, there is an oxidative addition of Pd(0) to the N–F bond of NFSI to form an intermediate . This is followed by coordination of the Pd(II) complex to the anilide to provide another intermediate . Electrophilic palladation of this intermediate results in a dearomatized spiro-palladacycle intermediate . Amination of this intermediate with –N(SO2Ph)2 forms another intermediate, and finally, hydrogen elimination from this intermediate gives the target product .

Biochemical Pathways

NFSI affects the biochemical pathways involving the direct fluorination and amination of (hetero)aromatic C–H bonds . The downstream effects include the formation of fluoroarenes, which are important structural motifs in medicinal chemistry . These fluoroarenes display a broad spectrum of biological and pharmacological activities, including anticancer, antibacterial, antidepressant, anticonvulsant, antipsychotic, and antiemetic activities .

Pharmacokinetics

It is known that nfsi is a mild, stable, and highly soluble crystalline solid , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of NFSI’s action include the formation of fluoroarenes . These compounds have various biological and pharmacological activities, as mentioned above . In addition, NFSI can also be used as an amination reagent in various transformations of aliphatic and aromatic compounds .

Action Environment

The action, efficacy, and stability of NFSI can be influenced by environmental factors such as temperature . For example, direct C–H amination of a diverse range of arenes, including N- and S-heteroarenes, with NFSI can be achieved at or below room temperature . The presence of a catalyst, such as a Pd(II) complex, and a co-catalyst, such as Ag(bipy)2ClO4, in MeCN, is also necessary for the reaction .

Analyse Biochimique

Biochemical Properties

N-Fluorobenzenesulfonimide plays a crucial role in biochemical reactions as an electrophilic fluorinating agentFor instance, it has been used in palladium-catalyzed enantioselective fluorination reactions, where it interacts with palladium complexes to achieve high selectivity and yield . Additionally, N-Fluorobenzenesulfonimide can fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . These interactions are essential for the synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries.

Cellular Effects

N-Fluorobenzenesulfonimide influences various cellular processes by modifying the chemical structure of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by introducing fluorine atoms into key biomolecules. For example, the fluorination of aromatic compounds can alter their biological activity, leading to changes in cell function . The compound’s ability to modify proteins and enzymes can impact cellular processes such as signal transduction and metabolic pathways, ultimately affecting cell behavior and function.

Molecular Mechanism

The molecular mechanism of N-Fluorobenzenesulfonimide involves its role as an electrophilic fluorinating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules. The process typically involves the oxidative addition of palladium to the N-F bond of N-Fluorobenzenesulfonimide, followed by coordination with the target substrate . This interaction facilitates the transfer of the fluorine atom to the substrate, resulting in the formation of fluorinated products. The compound can also act as a strong oxidant, promoting reductive elimination from transition metals and enabling various chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Fluorobenzenesulfonimide can change over time due to its stability and degradation properties. The compound is known for its stability under standard storage conditions, which allows for consistent performance in biochemical reactions . Prolonged exposure to light and air can lead to degradation, affecting its reactivity and efficacy. Long-term studies have shown that N-Fluorobenzenesulfonimide maintains its fluorinating ability over extended periods, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of N-Fluorobenzenesulfonimide vary with different dosages in animal models. At low doses, the compound can effectively fluorinate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity . These findings highlight the importance of optimizing dosage levels for safe and effective use in biochemical research.

Metabolic Pathways

N-Fluorobenzenesulfonimide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes . For example, the compound’s ability to fluorinate aromatic compounds can impact the activity of enzymes involved in aromatic amino acid metabolism. Additionally, N-Fluorobenzenesulfonimide can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing cellular energy metabolism .

Transport and Distribution

Within cells and tissues, N-Fluorobenzenesulfonimide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to bind to proteins and enzymes can influence its distribution and availability for biochemical reactions. Additionally, N-Fluorobenzenesulfonimide’s solubility in various solvents allows for efficient transport across cell membranes, enhancing its accessibility to target biomolecules .

Subcellular Localization

The subcellular localization of N-Fluorobenzenesulfonimide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, N-Fluorobenzenesulfonimide may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its ability to modify proteins and enzymes can affect their subcellular localization and activity, further impacting cellular function .

Méthodes De Préparation

Le N-Fluorobenzènesulfonimide peut être synthétisé selon plusieurs méthodes. Une voie de synthèse courante implique la réaction du benzènesulfonimide avec du fluor élémentaire ou d'autres agents fluorants dans des conditions contrôlées. La réaction nécessite généralement un catalyseur et est réalisée sous atmosphère inerte pour éviter les réactions secondaires indésirables . Les méthodes de production industrielles impliquent souvent des réactions à grande échelle utilisant des équipements spécialisés pour garantir la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Le N-Fluorobenzènesulfonimide subit divers types de réactions chimiques, notamment :

Fluoration : Il est utilisé comme agent fluorant électrophile pour introduire des atomes de fluor dans les molécules organiques.

Les principaux produits formés à partir de ces réactions comprennent les composés aromatiques fluorés et aminés, qui sont des intermédiaires précieux dans les produits pharmaceutiques et les produits agrochimiques .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du this compound implique son rôle d'agent fluorant et d'amination électrophileCe processus implique souvent la formation de complexes intermédiaires avec des métaux de transition, ce qui contribue à stabiliser les espèces réactives et à favoriser les transformations souhaitées .

Comparaison Avec Des Composés Similaires

Le N-Fluorobenzènesulfonimide est comparé à d'autres agents fluorants électrophiles tels que les sels de N-fluoropyridinium et le difluorure de xénon. Si ces composés servent également de sources de fluor électrophile, le this compound est souvent préféré en raison de sa stabilité, de sa facilité de manipulation et de ses conditions de réaction douces . Des composés similaires incluent :

- Sels de N-fluoropyridinium

- Difluorure de xénon

- N-Fluorobenzènesulfonamide

Chacun de ces composés présente ses propres avantages et inconvénients, mais le this compound se démarque par sa polyvalence et sa large applicabilité dans diverses transformations chimiques .

Activité Biologique

N-Fluorobenzenesulfonimide (NFSI) has emerged as a significant reagent in organic synthesis, particularly known for its dual functionality as both a fluorinating agent and an amidation source. Its biological activity, while primarily focused on its synthetic applications, has implications for various fields including medicinal chemistry and materials science.

NFSI is characterized by its ability to facilitate electrophilic fluorination and amidation reactions. The compound's reactivity is attributed to the presence of a fluorine atom, which can act as a leaving group, allowing for the formation of nitrogen-centered intermediates. This property makes NFSI a valuable tool for constructing C–N bonds, which are crucial in the development of pharmaceuticals.

Key Reactions Involving NFSI

- Fluorination Reactions : NFSI can selectively introduce fluorine into aromatic compounds, often yielding ortho- or para-fluorinated products depending on the substrate's electronic properties. For instance, studies have shown that NFSI can successfully fluorinate heteroaromatic compounds under mild conditions, achieving moderate to good yields .

- Amidation Reactions : The compound has also been utilized in amidation reactions where it acts as a nitrogen source. This has been particularly advantageous in synthesizing various nitrogen-containing pharmaceuticals .

Biological Applications and Case Studies

While direct biological activity data on NFSI itself is limited, its derivatives and the products formed from its reactions have been investigated for potential biological applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A notable application of NFSI is in the synthesis of fluorinated derivatives of known drugs. For example, the direct fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI, resulting in a C5-fluorinated product with significant yield . This highlights the potential of NFSI in modifying existing pharmaceuticals to enhance their efficacy or reduce side effects.

Case Study 2: Mechanochemical Reactions

Research has demonstrated that NFSI can be effectively used in mechanochemical processes to facilitate various reactions without the need for solvents. This method not only improves reaction times but also increases yields compared to traditional solvent-based methods . The ability to perform reactions under solvent-free conditions is particularly relevant in reducing environmental impact and improving sustainability in chemical manufacturing.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and synthetic applications of NFSI:

| Property | Description |

|---|---|

| Reactivity | Acts as an electrophilic fluorination and amidation source; engages in mechanochemical reactions. |

| Fluorination Efficiency | Moderate to good yields in fluorination of heteroaromatic compounds; selective regioisomer formation. |

| Amidation Capability | Effective nitrogen source for constructing C–N bonds; applicable in pharmaceutical synthesis. |

| Environmental Impact | Solvent-free reactions promote sustainability; reduced waste generation during synthesis. |

Propriétés

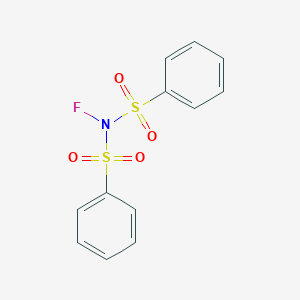

IUPAC Name |

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKHFSNWQCZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343177 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133745-75-2 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133745-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FLUOROBENZENESULFONIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TGL3A00I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.